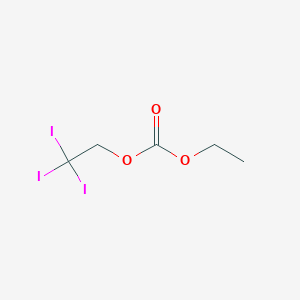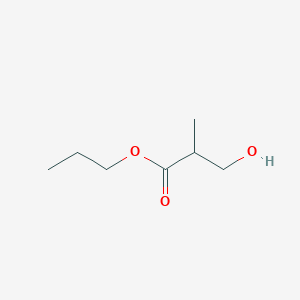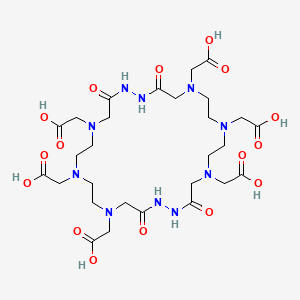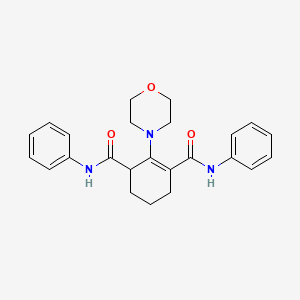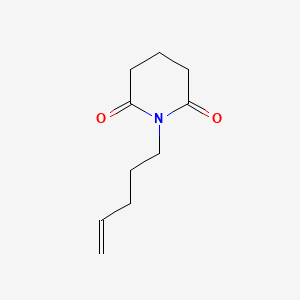
4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate is a chemical compound with the molecular formula C20H21NO2. It is a member of the benzoate ester family, characterized by the presence of a cyanophenyl group and a hex-5-en-1-yl group attached to the benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate typically involves the esterification of 4-cyanophenol with 4-(hex-5-en-1-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyanophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including liquid crystals and photoresponsive polymers
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing cellular processes. The hex-5-en-1-yl group provides hydrophobic interactions that enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 4-Cyanophenyl 4-(hexyloxy)benzoate
- 4-Cyanophenyl 4-(acryloyloxy)benzoate
- 4-Cyanophenyl 4-(methoxy)benzoate
Comparison: 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate is unique due to the presence of the hex-5-en-1-yl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity in substitution reactions and improved binding affinity in biological assays. The presence of the double bond in the hex-5-en-1-yl group also allows for additional functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
189027-29-0 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-hex-5-enylbenzoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-4-5-6-16-7-11-18(12-8-16)20(22)23-19-13-9-17(15-21)10-14-19/h2,7-14H,1,3-6H2 |
InChI-Schlüssel |
LPVGXWGQUXYZEV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
